Nemoralisin

Description

Properties

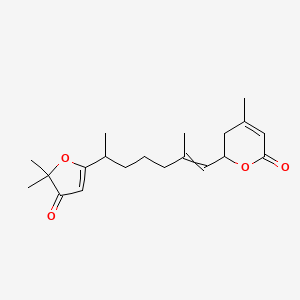

IUPAC Name |

2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYLUTSPDMUJIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Intricacies of Nemoralisin C: A Technical Guide to its Anti-Cancer Mechanism of Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the intricate molecular mechanisms by which Nemoralisin C, a potent natural compound, exerts its anti-cancer effects. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the signaling pathways modulated by this compound C, leading to cancer cell death. The guide includes a thorough compilation of quantitative data, detailed experimental protocols, and mandatory visualizations to facilitate a deeper understanding of its therapeutic potential.

Executive Summary

This compound C, a steroidal saponin (B1150181) isolated from Paris formosana, has demonstrated significant anti-neoplastic activity across a variety of cancer cell lines. This guide elucidates the core mechanism of action, which primarily involves the induction of apoptosis through a caspase-dependent mitochondrial pathway. Furthermore, this compound C has been shown to modulate autophagy and the critical PI3K/AKT/mTOR survival signaling pathway. This document serves as a technical resource, providing a granular view of the compound's cellular and molecular interactions.

Core Mechanism of Action: Induction of Apoptosis

This compound C is a potent inducer of apoptosis in cancer cells. The apoptotic cascade is initiated through the activation of caspase-2, which acts as an upstream regulator of mitochondrial dysfunction.[1][2][3][4][5] This leads to a cascade of downstream events culminating in programmed cell death.

Signaling Pathways

The primary apoptotic pathway initiated by this compound C is the intrinsic, or mitochondrial, pathway. The key signaling events are outlined below:

-

Caspase-2 Activation: this compound C treatment leads to the proteolytic activation of caspase-2.[1][2][3][4][5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated caspase-2 targets the mitochondria, leading to a change in the mitochondrial membrane potential (ΔΨm).[1][2][3][4][5]

-

Release of Pro-Apoptotic Factors: The disruption of the mitochondrial membrane results in the release of cytochrome c and Smac/DIABLO into the cytosol.[1][2][3][4][5]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-9.[1][2][3][4][5]

-

Executioner Caspase Activation: Activated caspase-9 proteolytically cleaves and activates the executioner caspase, caspase-3.[1][2][3][4][5]

-

Substrate Cleavage and Cell Death: Caspase-3 proceeds to cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][3][4][5]

This compound C induced apoptotic signaling pathway.

Regulation of Bcl-2 Family Proteins

This compound C modulates the expression of Bcl-2 family proteins to favor apoptosis. It upregulates the expression of pro-apoptotic proteins Bax and Bak on the mitochondria while downregulating the mitochondrial expression of the anti-apoptotic protein Bcl-XL.[1] This shift in the Bax/Bcl-XL ratio further promotes mitochondrial outer membrane permeabilization.

Modulation of Autophagy and the PI3K/AKT/mTOR Pathway

In addition to apoptosis, this compound C influences autophagy, a cellular recycling process that can either promote cell survival or cell death.

Dual Role in Autophagy

This compound C acts as both an inducer and a blocker of autophagy. It triggers the initial stages of autophagy, as evidenced by the accumulation of LC3-II, a marker for autophagosomes. However, it also appears to block the later stages of autophagic flux, leading to the accumulation of autophagosomes and contributing to cell death.[6][7][8]

Inhibition of the PI3K/AKT/mTOR Pathway

This compound C has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in multiple myeloma cells.[2][9] This pathway is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound C further sensitizes cancer cells to apoptosis.

References

- 1. phcog.com [phcog.com]

- 2. Formosanin C induces autophagy-mediated apoptosis in multiple myeloma cells through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 5. Formosanin C-induced apoptosis requires activation of caspase-2 and change of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. rsc.org [rsc.org]

The Emergence of Nemoralisin-Type Diterpenoids: A Technical Guide to Their Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemoralisin-type diterpenoids represent a growing class of natural products with significant therapeutic potential. First identified from the woodland sage, Salvia nemorosa, this family of compounds is characterized by a unique rearranged abietane (B96969) skeleton. Their cytotoxic and other biological activities have positioned them as promising scaffolds for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the discovery, origin, and characterization of this compound-type diterpenoids, including detailed experimental protocols and a plausible biosynthetic pathway.

Discovery and Origin

The journey of this compound-type diterpenoids began with the isolation of nemorosin from the aerial parts of Salvia nemorosa.[1] This discovery laid the foundation for the identification of a new class of diterpenoids. Subsequent phytochemical investigations of other plant species have revealed a growing family of structurally related compounds, now classified as this compound-type diterpenoids.

These compounds have been isolated from various plant families, indicating a broader distribution than initially thought. Notable examples include:

-

Nornemoralisins A and B , isolated from the stem bark and leaves of Aphanamixis polystachya.[2]

-

This compound (B7982004) O , discovered in the bark of Aglaia lawii.[3][4]

The expanding list of natural sources for these compounds suggests that this compound-type diterpenoids may be more widespread in the plant kingdom, warranting further exploration of diverse flora for novel analogues.

Biological Activity: Cytotoxicity

A significant driver for the research into this compound-type diterpenoids is their pronounced cytotoxic activity against various cancer cell lines. The data presented below summarizes the inhibitory concentrations (IC50) of selected this compound-type diterpenoids and related compounds.

| Compound | Cell Line | IC50 (µM) | Source |

| Northis compound A | ACHN (Renal cell adenocarcinoma) | 13.9 ± 0.8 | Aphanamixis polystachya[2] |

| HeLa (Cervical cancer) | > 40 | Aphanamixis polystachya[2] | |

| SMMC-7721 (Hepatocellular carcinoma) | > 40 | Aphanamixis polystachya[2] | |

| MCF-7 (Breast cancer) | > 40 | Aphanamixis polystachya[2] | |

| Northis compound B | ACHN (Renal cell adenocarcinoma) | 10.3 ± 0.4 | Aphanamixis polystachya[2] |

| HeLa (Cervical cancer) | > 40 | Aphanamixis polystachya[2] | |

| SMMC-7721 (Hepatocellular carcinoma) | > 40 | Aphanamixis polystachya[2] | |

| MCF-7 (Breast cancer) | > 40 | Aphanamixis polystachya[2] | |

| This compound | ACHN (Renal cell adenocarcinoma) | > 40 | Aphanamixis polystachya[2] |

| This compound A | ACHN (Renal cell adenocarcinoma) | > 40 | Aphanamixis polystachya[2] |

| This compound O (and co-isolates) | HepG2 (Hepatocellular carcinoma) | Weak cytotoxicity | Aglaia lawii[3][4] |

Experimental Protocols

The isolation and characterization of this compound-type diterpenoids employ a range of standard and advanced phytochemical techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound-type diterpenoids from a plant source.

Extraction of Plant Material

-

Preparation : Air-dry the collected plant material (e.g., aerial parts, bark) at room temperature and grind into a fine powder.

-

Maceration : Soak the powdered plant material in a suitable solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol) at room temperature for an extended period (e.g., 3 x 24 hours), with occasional agitation.

-

Filtration and Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification

-

Liquid-Liquid Partitioning : Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography : Subject the active fraction (e.g., the ethyl acetate fraction) to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Gel Filtration : Further purify the fractions obtained from silica gel chromatography using Sephadex LH-20 column chromatography, eluting with a suitable solvent system (e.g., methanol/dichloromethane).

-

Preparative High-Performance Liquid Chromatography (HPLC) : Achieve final purification of the isolated compounds using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).

Structural Elucidation

-

Mass Spectrometry : Determine the molecular formula of the purified compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

NMR Spectroscopy : Elucidate the planar structure and relative stereochemistry of the compounds by acquiring and analyzing a comprehensive set of NMR data, including 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

-

Electronic Circular Dichroism (ECD) Spectroscopy : Determine the absolute configuration of the stereocenters by comparing the experimental ECD spectrum with theoretically calculated ECD spectra.

Biosynthesis of this compound-Type Diterpenoids

The biosynthesis of this compound-type diterpenoids is believed to follow the general pathway for diterpenoid biosynthesis in plants, originating from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

Plausible Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for the formation of the core this compound skeleton.

The biosynthesis is initiated from geranylgeranyl pyrophosphate (GGPP) . A class II diterpene synthase (diTPS) catalyzes the formation of a bicyclic intermediate, copalyl diphosphate (CPP) . Subsequently, a class I diTPS facilitates further cyclization to form a tricyclic abietane-type skeleton . The characteristic rearranged skeleton of this compound-type diterpenoids is likely formed through a series of oxidative rearrangements catalyzed by cytochrome P450 monooxygenases. Finally, tailoring enzymes such as glycosyltransferases and acyltransferases may further modify the core structure to produce the diverse array of this compound analogs found in nature.

Conclusion and Future Directions

This compound-type diterpenoids are a compelling class of natural products with demonstrated cytotoxic activity. The continued discovery of new analogs from diverse plant sources highlights the potential for finding novel and potent therapeutic agents. Future research should focus on:

-

Broader Phytochemical Screening : Expanding the search for this compound-type diterpenoids in a wider range of plant species.

-

Total Synthesis : Developing efficient total synthesis routes to enable the production of larger quantities for extensive biological evaluation and the generation of novel synthetic analogs.

-

Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which these compounds exert their cytotoxic effects.

-

Biosynthetic Pathway Elucidation : Identifying and characterizing the specific enzymes involved in the biosynthesis of the this compound skeleton to enable synthetic biology approaches for their production.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the promising field of this compound-type diterpenoids, with the ultimate goal of translating these natural scaffolds into next-generation therapeutics.

References

- 1. Terpenoids from Salvia nemorosa [agris.fao.org]

- 2. Two novel northis compound-type diterpenoids from Aphanamixis polystachya (Wall.) R. Parker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new this compound-type diterpenoid from Aglaia lawii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Synthesis of a Novel Therapeutic: A Technical Guide to the Putative Biosynthetic Pathway of Nemoralisin in Aglaia lawii

For Immediate Release

[Fictional City, State] – December 3, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a foundational roadmap for understanding the biosynthesis of Nemoralisin, a promising diterpenoid isolated from Aglaia lawii. This in-depth whitepaper details a putative biosynthetic pathway, outlines key experimental protocols for its elucidation, and provides essential visualizations to guide future research and potential synthesis of this valuable natural product.

While the precise enzymatic steps for the biosynthesis of this compound in Aglaia lawii have not been fully elucidated in published literature, this guide, drawing upon established principles of diterpenoid biosynthesis, proposes a scientifically grounded putative pathway. This proposed pathway serves as a critical starting point for researchers seeking to understand and potentially harness the production of this complex molecule.

A Proposed Blueprint for this compound Synthesis

The biosynthesis of this compound, a complex diterpenoid, is hypothesized to originate from the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway, localized in the plastids of plant cells.

The proposed pathway is conceptualized in three key stages:

-

Assembly of the Diterpene Precursor: The initial phase involves the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS).

-

Formation of the Core Diterpene Scaffold: The linear GGPP molecule undergoes a complex cyclization reaction catalyzed by a diterpene synthase (diTPS). This enzymatic step is crucial as it establishes the fundamental carbocyclic skeleton of the this compound-type diterpenoid. The exact nature of the cyclized intermediate is a key area for future investigation.

-

Functionalization and Tailoring: Following the formation of the core scaffold, a series of post-cyclization modifications occur. These reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes such as reductases, hydroxylases, and transferases, are responsible for the final intricate structure of this compound O, a recently identified this compound-type diterpenoid from Aglaia lawii bark. These modifications introduce the various functional groups that are critical to the molecule's bioactivity.

Visualizing the Putative Pathway

To provide a clear visual representation of the proposed biosynthetic route, the following diagram has been generated using the DOT language.

Caption: A putative biosynthetic pathway for this compound O in Aglaia lawii.

A Guide to Experimental Elucidation

This whitepaper provides detailed methodologies for the key experiments required to validate and fully elucidate the biosynthetic pathway of this compound. These protocols are designed to guide researchers in identifying the genes, enzymes, and intermediate molecules involved in this complex process.

Identifying the Genetic Blueprint

The initial step in pathway elucidation is the identification of candidate genes encoding the biosynthetic enzymes. A recommended workflow is as follows:

-

Transcriptome Sequencing: RNA sequencing (RNA-Seq) of Aglaia lawii tissues actively producing this compound (e.g., bark) will generate a comprehensive library of expressed genes.

-

Bioinformatic Analysis: The resulting transcriptome data can be mined for sequences homologous to known terpenoid biosynthesis genes, particularly GGPPS, diTPS, and CYP450s.

-

Gene Cloning and Functional Characterization: Candidate genes are then cloned into a suitable expression system (e.g., E. coli or yeast) to produce the corresponding enzymes for in vitro characterization.

Caption: Workflow for identifying this compound biosynthetic genes.

Characterizing the Enzymatic Machinery

Once candidate genes are identified, the functional properties of the encoded enzymes must be determined through a series of assays.

Table 1: Key Enzyme Assays for this compound Biosynthesis Elucidation

| Enzyme Target | Substrate(s) | Product(s) to Detect | Assay Principle | Analytical Method |

| GGPPS | IPP, DMAPP | GGPP | Quantify the formation of GGPP from radiolabeled or fluorescently labeled precursors. | Scintillation counting, HPLC-fluorescence detection |

| diTPS | GGPP | Cyclized diterpene scaffold(s) | Incubation of the enzyme with GGPP and analysis of the resulting hydrocarbon products. | GC-MS, LC-MS |

| CYP450s | Diterpene scaffold | Oxidized intermediates, this compound | Reconstitution of the CYP450 with a reductase partner and NADPH, followed by product analysis. | LC-MS/MS, NMR |

Detailed Protocol: In Vitro Diterpene Synthase (diTPS) Assay

-

Enzyme Preparation: Express and purify the candidate diTPS enzyme from a heterologous host system.

-

Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the substrate GGPP, and a divalent metal cofactor (typically Mg²⁺ or Mn²⁺).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the diterpene products using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene scaffold(s).

Trapping the Intermediates

Identifying the transient intermediates in the biosynthetic pathway is crucial for confirming the proposed steps.

Techniques for Intermediate Identification:

-

In Vivo Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C-glucose or ¹³C-pyruvate) to Aglaia lawii cell cultures or tissues and tracing the label incorporation into downstream metabolites using NMR and Mass Spectrometry.

-

Enzyme Inhibition: Using specific inhibitors of tailoring enzymes (e.g., CYP450 inhibitors) can lead to the accumulation of upstream intermediates, which can then be isolated and characterized.

-

In Vitro Reconstitution: Combining purified enzymes in a stepwise manner in vitro can allow for the isolation and identification of the product of each enzymatic reaction.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound in Aglaia lawii will open new avenues for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides the necessary framework to initiate and advance this exciting area of research, ultimately paving the way for the development of novel therapeutics.

Contact: [Fictional Contact Information]

Nemoralisin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemoralisin is a diterpenoid natural product isolated from the fruits of the tropical tree Aphanamixis grandifolia.[1] As a member of the diverse family of terpenoids, this compound has drawn interest for its chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological effects.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. The data is compiled from available scientific literature and chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₄ | [2] |

| Molecular Weight | 332.43 g/mol | [2] |

| CAS Number | 942480-13-9 | [2] |

| Appearance | White amorphous powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | TargetMol |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | TargetMol |

Experimental Protocols

Isolation and Structure Elucidation of this compound

The following protocol is based on the methods described by Zhang et al. (2013) for the isolation of terpenoids from Aphanamixis grandifolia.[1]

1. Extraction:

- The air-dried and powdered fruits of Aphanamixis grandifolia are extracted exhaustively with 95% ethanol (B145695) at room temperature.

- The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.

- The residue is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

2. Chromatographic Separation:

- The ethyl acetate fraction, which contains this compound, is subjected to column chromatography on silica (B1680970) gel.

- A gradient elution system, typically with a mixture of petroleum ether and ethyl acetate of increasing polarity, is used to separate the components.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing compounds with similar TLC profiles are combined.

3. Purification:

- The combined fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

- Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

- The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly used.[4]

- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the complete stereostructure of the molecule.[4]

- Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the molecule.[4]

- X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.

Below is a workflow diagram illustrating the general process of isolating and identifying this compound.

Cytotoxicity Assay

This compound has been reported to exhibit weak cytotoxicities (IC₅₀ > 10 µM) against HepG2, AGS, MCF-7, and A-549 cancer cell lines.[2] The following is a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cytotoxicity.[5]

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., HepG2, AGS, MCF-7, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.

- Serial dilutions of this compound are made in the cell culture medium.

- The culture medium from the 96-well plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent alone.

3. Incubation:

- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Assay:

- After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

- During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

- A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

5. Data Analysis:

- The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

- The percentage of cell viability is calculated relative to the solvent-treated control cells.

- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

The workflow for a typical cytotoxicity assay is depicted in the following diagram.

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is weak cytotoxicity against a panel of human cancer cell lines.[2] The high IC₅₀ values suggest that it is not a potent cytotoxic agent.

To date, the specific mechanism of action and any associated signaling pathways for this compound have not been elucidated in the scientific literature. Given its weak cytotoxic profile, it is possible that this compound may exert other, more subtle biological effects that have yet to be explored. Further research is required to understand how this compound interacts with cellular targets and to identify any signaling cascades it may modulate.

For a natural product with weak cytotoxicity, a logical next step in research would be to investigate other potential biological activities and to explore its mechanism of action through a systematic approach. The following diagram illustrates a generalized workflow for such an investigation.

Conclusion

This compound is a structurally characterized diterpenoid from Aphanamixis grandifolia with currently limited known biological activity. This guide provides the available data on its physical and chemical properties, as well as detailed protocols for its study. The lack of information on its mechanism of action presents an opportunity for future research to uncover novel biological activities and cellular targets for this and related compounds. The methodologies and workflows presented here offer a framework for such investigations, which could ultimately pave the way for the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel nortriterpenoids from Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Nemoralisin C: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemoralisin (B7982004) C is a this compound-type diterpenoid that has been isolated from the plant Aphanamixis polystachya. This class of compounds has garnered interest for its potential biological activities, including antiproliferative effects on various cancer cell lines. This technical guide provides a comprehensive overview of the natural source of this compound C and a detailed methodology for its isolation, based on established protocols for co-occurring this compound diterpenoids. The guide includes structured data tables for quantitative analysis and a visual representation of the experimental workflow to aid in research and development efforts.

Natural Source

This compound C is a natural product derived from Aphanamixis polystachya (Wall.) R. Parker, a timber tree belonging to the Meliaceae family. This plant is primarily found in the low-altitude tropical regions of Asia, including countries such as China, India, Malaysia, and Indonesia[1]. The stem bark and leaves of A. polystachya are the primary sources from which this compound-type diterpenoids, including this compound C, have been isolated[1].

Isolation Methodology

Plant Material and Extraction

The initial step involves the collection and extraction of the plant material.

Table 1: Extraction Parameters [1]

| Parameter | Value |

| Plant Material | Air-dried stem bark and leaves of A. polystachya |

| Initial Mass | 15.0 kg |

| Extraction Solvent | 95% Ethanol (B145695) (EtOH) |

| Solvent Volume | 3 x 10.0 L |

| Extraction Conditions | Reflux at 40 °C for 3 x 2 hours |

| Crude Extract Yield | 1756 g |

Solvent Partitioning

The crude ethanol extract is subjected to solvent partitioning to separate compounds based on their polarity.

Table 2: Solvent Partitioning Details [1]

| Step | Procedure | Resulting Fraction | Yield |

| 1 | Suspend crude extract in distilled H₂O (3 L) | - | - |

| 2 | Partition with petroleum ether (30–60 °C, 3 x 3 L) | Petroleum ether soluble | - |

| 3 | Partition with ethyl acetate (B1210297) (3 x 3 L) | Ethyl acetate soluble | 903.5 g |

Chromatographic Purification

The ethyl acetate-soluble fraction, which is enriched with diterpenoids, is then subjected to a series of chromatographic steps for the isolation of the target compounds.

Table 3: Chromatographic Purification Summary [1]

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Fractions Obtained |

| Macroporous Resin Chromatography | HP-20 | Gradient of H₂O-MeOH (100:0 to 0:100, v/v) | Five fractions (Frs. A-E) |

| Silica Gel Column Chromatography | Silica Gel | Gradient of petroleum ether-ethyl acetate | Further sub-fractions |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 | Methanol-Water or Acetonitrile-Water gradients | Pure compounds |

Experimental Workflow

The following diagram illustrates the detailed workflow for the isolation of this compound-type diterpenoids from A. polystachya.

Caption: Isolation workflow for this compound-type diterpenoids.

Biological Activity

This compound C and its analogues have demonstrated antiproliferative activity against a range of human cancer cell lines.

Table 4: Cytotoxicity of this compound-Type Diterpenoids (IC₅₀ in µM) [1][2]

| Compound | ACHN (Kidney Cancer) | HeLa (Cervical Cancer) | SMMC-7721 (Hepatoma) | MCF-7 (Breast Cancer) |

| Northis compound A | 13.9 ± 0.8 | >40 | >40 | >40 |

| Northis compound B | 10.3 ± 0.4 | >40 | >40 | >40 |

| This compound | >40 | >40 | >40 | >40 |

| This compound A | >40 | >40 | >40 | >40 |

| Vinblastine (Control) | 28.0 ± 0.9 | - | - | - |

Note: The antiproliferative activity of this compound C specifically has been reported against HepG2, AGS, MCF-7, and A-549 cancer cell lines, though quantitative IC₅₀ values from primary literature are not available in the searched documents.

Signaling Pathways

Currently, there is no detailed information available in the cited literature regarding the specific signaling pathways through which this compound C exerts its antiproliferative effects. Further research is required to elucidate the molecular mechanisms of action.

Conclusion

This compound C, a diterpenoid from Aphanamixis polystachya, represents a class of natural products with potential for further investigation in drug discovery, particularly in the area of oncology. The detailed isolation protocol provided in this guide, based on the established methodology for co-isolated nemoralisins, offers a solid foundation for researchers to obtain this compound for further study. Future research should focus on elucidating the specific signaling pathways involved in its biological activity to better understand its therapeutic potential.

References

Unveiling the Bioactive Potential of Terrestrial Snail Extracts: A Technical Guide

A Note on Terminology: The term "Nemoralisins" does not correspond to a recognized class of compounds in scientific literature. This guide proceeds under the assumption that the query refers to the bioactive constituents of crude extracts from the grove snail, Cepaea nemoralis. Due to limited specific research on the biochemical activities of Cepaea nemoralis extracts, this document synthesizes findings from closely related and well-studied terrestrial snails, such as Helix aspersa and Achatina fulica, to provide a representative overview of the likely biological activities.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological activities, experimental protocols, and associated signaling pathways of crude extracts from terrestrial snails.

Executive Summary

Crude extracts from terrestrial snails, commonly in the form of mucus or slime, have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, cytotoxic, and regenerative effects. These properties are attributed to a complex mixture of bioactive molecules, including glycoproteins, hyaluronic acid, glycolic acid, peptides, and enzymes. This guide summarizes the quantitative data on these activities, details the experimental methodologies for their evaluation, and illustrates the key signaling pathways involved.

Data Presentation: Biological Activities of Snail Mucus Extracts

The following tables summarize the quantitative data on the key biological activities of crude snail mucus extracts from various studies.

Table 1: Cytotoxic and Anti-proliferative Activity

| Snail Species | Cell Line | Assay | IC50 (µg/mL) | Citation |

| Achatina fulica | MDA-MB-231 (Triple-negative breast cancer) | MTT | 210 | [1][2] |

| Achatina fulica | MCF-10A (Normal breast epithelial) | MTT | 446 | [1][2] |

| Achatina fulica (AFM-5 fraction) | MDA-MB-231 | MTT | 12.7 | [2][3] |

Table 2: Antioxidant Activity

| Snail Species | Assay | IC50 (µg/mL) | Citation |

| Helix aspersa Müller | DPPH radical scavenging | 58.45 ± 3.62 | [4][5] |

| Helix aspersa Müller | Iron-reducing capacity | 22.71 ± 0.67 | [4] |

| Helix aspersa (carotenoid-fortified) | DPPH radical scavenging | 7.75 ± 0.14 | [6] |

| Helix aspersa (carotenoid-fortified) | ABTS radical scavenging | 7.6 ± 0.26 | [6] |

Table 3: Anti-inflammatory Activity

| Snail Species | Assay | IC50 (µg/mL) | Citation |

| Lissachatina fulica | Nitric oxide (NO) production inhibition in RAW 264.7 cells | 9.67 ± 0.31 | [7][8] |

| Pomacea canaliculata | Protein denaturation inhibition | 0.60 ± 0.03 (mg/mL) | [7][8] |

Table 4: Enzyme Inhibitory Activity

| Snail Species | Enzyme | IC50 (µg/mL) | Citation |

| Helix aspersa (carotenoid-fortified) | Collagenase | 8.4 ± 1.19 | [6] |

| Helix aspersa (carotenoid-fortified) | Tyrosinase | 30.1 ± 0.91 | [6] |

Experimental Protocols

This section details the methodologies for snail mucus collection and key in vitro assays to evaluate biological activity.

Snail Mucus Collection and Crude Extract Preparation

A variety of methods for snail mucus collection have been reported, with a focus on minimizing harm to the snails.

-

Manual Stimulation: This cruelty-free method involves gently handling the snails to stimulate mucus secretion. The collected mucus is then typically filtered to remove impurities.

-

Mechanical/Chemical Stimulation: Methods involving mild stress, such as spraying with a low-concentration saline solution (e.g., 3% NaCl), have been used to induce mucus production[9]. The snails are subsequently rehydrated. It is crucial to note that harsh methods involving chemicals like citric acid or electrical stimulation can cause harm to the animals[9].

-

Extraction Procedure:

-

Collect snails (e.g., Helix aspersa) and gently wash them with sterile water.

-

Induce mucus secretion using a chosen stimulation method.

-

Collect the secreted mucus in a sterile container.

-

Filter the mucus through a 0.22 µm filter to sterilize and remove particulate matter.

-

The filtrate can be used directly as a crude aqueous extract or be lyophilized to produce a powdered extract for long-term storage and reconstitution in desired solvents.

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the snail mucus extract and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of the extract to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the snail mucus extract for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Wound Healing Assay (Scratch Assay)

This assay assesses the effect of the extract on cell migration and proliferation, which are key processes in wound healing.

-

Cell Seeding: Grow cells (e.g., human fibroblasts) to a confluent monolayer in a 6-well plate.

-

Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS and add fresh medium containing different concentrations of the snail mucus extract.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. A significant increase in wound closure in treated cells compared to control indicates pro-healing activity[9][10].

Visualization of Pathways and Workflows

Signaling Pathway: PI3K/Akt/NF-κB

Snail mucus has been shown to modulate inflammatory responses through the PI3K/Akt/NF-κB signaling pathway. The diagram below illustrates this pathway.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iscientific.org [iscientific.org]

- 6. researchgate.net [researchgate.net]

- 7. peerj.com [peerj.com]

- 8. Biological properties of mucus from land snails (Lissachatina fulica) and freshwater snails (Pomacea canaliculata) and histochemical study of mucous cells in their foot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HelixComplex snail mucus as a potential technology against O3 induced skin damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Silico Prediction of Nemoralisin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemoralisin (B7982004), a putative metalloproteinase identified from the venom of the grove snail, Cepaea nemoralis, represents a novel therapeutic and research target. Due to its venom origin, this compound is hypothesized to possess high substrate specificity and potent activity, making the identification of its molecular targets crucial for understanding its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive, in-depth framework for the in silico prediction and subsequent experimental validation of this compound targets. We detail a robust bioinformatics workflow, from initial sequence analysis to sophisticated docking studies, and outline potential signaling pathways that may be modulated by this compound activity. Furthermore, this guide presents detailed experimental protocols for target validation and summarizes hypothetical quantitative data in structured tables for comparative analysis.

Introduction to this compound

This compound is a hypothetical zinc-dependent metalloproteinase discovered in the venom of Cepaea nemoralis. As a member of the metalloproteinase family, it is characterized by the presence of a zinc ion at its catalytic site, which is essential for its proteolytic activity. Snail venoms are rich sources of bioactive peptides and enzymes that have evolved to be highly specific and potent in their interactions with physiological targets.[1][2][3][4] Therefore, this compound is predicted to have a unique substrate profile, potentially targeting key components of extracellular matrix (ECM) remodeling, cell signaling, and homeostasis. The identification of its endogenous and potential therapeutic targets is a critical step in harnessing its biomedical potential.

In Silico Target Prediction Workflow

The in silico prediction of this compound targets is a multi-step process that leverages computational tools to generate a list of high-probability candidate substrates.[5] This workflow is designed to be both systematic and comprehensive, integrating various bioinformatics approaches to enhance the accuracy of predictions.

This compound Sequence Acquisition and Characterization

The initial step involves obtaining the amino acid sequence of this compound. Since this is a newly identified protein, the sequence would likely be derived from the transcriptome of the Cepaea nemoralis venom gland, leveraging the publicly available genome sequence.[6]

Experimental Protocol: this compound Sequence Identification

-

RNA Extraction and Sequencing: Extract total RNA from the venom gland of Cepaea nemoralis. Prepare a cDNA library and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly: Assemble the RNA-Seq reads de novo to reconstruct the venom gland transcriptome.

-

Metalloproteinase Identification: Screen the assembled transcripts for sequences homologous to known metalloproteinases using BLASTp against protein databases (e.g., UniProt, NCBI nr). Look for conserved metalloproteinase domains (e.g., Pfam: Peptidase_M12).

-

Sequence Annotation: The identified candidate sequence for this compound should be further characterized using tools like ExPASy's ProtParam for physicochemical properties and SignalP for signal peptide prediction.

Substrate Cleavage Site Prediction

Once the this compound sequence is obtained and its catalytic domain identified, the next step is to predict its cleavage site specificity. This is often done by comparing its active site to those of well-characterized proteases and using predictive algorithms.

Computational Protocol: Cleavage Site Prediction

-

Homology Modeling: Generate a 3D model of this compound's catalytic domain using homology modeling servers like SWISS-MODEL, based on the crystal structures of related metalloproteinases.

-

Active Site Analysis: Analyze the substrate-binding pockets of the modeled structure to infer preferences for specific amino acid residues at positions P4 to P4' flanking the scissile bond.

-

Cleavage Prediction Tools: Utilize cleavage prediction tools such as PROSPER or SitePrediction to predict potential cleavage sites in a database of human proteins.[7] These tools often use machine learning models trained on known protease cleavage data.

Proteome-Wide Substrate Screening

With a predicted cleavage motif, a proteome-wide virtual screen can be performed to identify potential protein substrates.

Computational Protocol: Proteome-Wide Screening

-

Database Selection: Utilize a comprehensive human protein database such as UniProt/Swiss-Prot.

-

Motif Searching: Employ pattern-matching tools (e.g., ScanProsite) to search the protein database for the predicted this compound cleavage motif.

-

Filtering and Prioritization: Filter the initial list of potential substrates based on subcellular localization (e.g., extracellular, cell surface) and biological function. Proteins involved in signaling, cell adhesion, and ECM organization are often high-priority candidates for venom metalloproteinases.

Protein-Protein Docking and Molecular Dynamics

To further refine the list of candidate substrates, protein-protein docking simulations can be performed to model the interaction between this compound and its predicted targets.[8]

Computational Protocol: Molecular Docking

-

Model Preparation: Prepare the 3D structures of both this compound (from homology modeling) and the candidate substrate proteins (from the Protein Data Bank or homology modeling).

-

Docking Simulation: Use protein-protein docking software such as HADDOCK or ClusPro to simulate the binding of the substrate to the active site of this compound.

-

Binding Affinity Estimation: Analyze the docked complexes and estimate the binding affinity. Poses that place the predicted cleavage site within the catalytic cleft of this compound with favorable binding energy are considered strong candidates.

-

Molecular Dynamics Simulation: Perform molecular dynamics simulations on the most promising docked complexes to assess the stability of the enzyme-substrate interaction over time.

Potential Signaling Pathways Targeted by this compound

Based on the known functions of metalloproteinases, this compound could potentially modulate several key signaling pathways. Matrix metalloproteinases (MMPs), for example, are well-known regulators of cancer progression, inflammation, and wound healing through their cleavage of signaling molecules.[9]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell proliferation and survival. Metalloproteinases can activate this pathway by cleaving and releasing EGFR ligands such as TGF-α.

Notch Signaling Pathway

The Notch signaling pathway is involved in cell fate decisions. Some metalloproteinases, like ADAMs, are known to cleave the Notch receptor, which is a critical step in its activation.

Experimental Validation of Predicted Targets

The list of candidate substrates generated from the in silico workflow must be validated experimentally. A combination of proteomics and cell-based assays is recommended for robust validation.

Proteomic Identification of Cleavage Products

Mass spectrometry-based proteomics is a powerful tool for identifying the cleavage products of this compound in a complex biological sample.[10][11][12]

Experimental Protocol: N-terminomics using Terminal Amine Isotopic Labeling of Substrates (TAILS)

-

Sample Preparation: Incubate a complex protein lysate (e.g., from human plasma or cell culture supernatant) with and without active this compound.

-

N-terminal Labeling: Block all primary amines (N-termini and lysines) with a chemical label.

-

Proteolysis: Digest the proteins with trypsin.

-

Negative Selection: Use a polymer-based reagent to remove the labeled, original N-terminal and lysine-containing peptides.

-

Enrichment and Analysis: The remaining peptides are the neo-N-termini generated by this compound cleavage. Analyze these peptides by LC-MS/MS.

-

Data Analysis: Identify the sequences of the enriched peptides and map them to the human proteome to identify the cleaved substrates and the exact cleavage sites.

In Vitro Cleavage Assays

Recombinant candidate substrate proteins can be tested directly for cleavage by this compound.

Experimental Protocol: In Vitro Cleavage Assay

-

Protein Expression and Purification: Express and purify recombinant this compound and the candidate substrate protein.

-

Cleavage Reaction: Incubate the substrate protein with this compound in an appropriate buffer. Include a control reaction without this compound.

-

SDS-PAGE Analysis: Analyze the reaction products by SDS-PAGE. A shift in the molecular weight of the substrate or the appearance of cleavage fragments indicates that it is a direct target.

-

Western Blot: Confirm the identity of the cleavage products by Western blotting using an antibody against the substrate protein.

Cellular Assays

Cell-based assays are essential to confirm the biological relevance of this compound's activity on a predicted target.

Experimental Protocol: Cellular Signaling Assay

-

Cell Culture: Culture a cell line that expresses the predicted target protein.

-

This compound Treatment: Treat the cells with active this compound.

-

Signaling Pathway Analysis: Lyse the cells and analyze the activation state of downstream signaling pathways (e.g., phosphorylation of EGFR, translocation of Notch intracellular domain) by Western blotting or immunofluorescence.

-

Functional Readout: Measure a functional consequence of the signaling pathway activation, such as cell proliferation (e.g., using an MTS assay) or migration (e.g., using a wound-healing assay).

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated during the validation process.

Table 1: Kinetic Parameters of this compound for Predicted Substrates

| Substrate | Cleavage Site | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Fibronectin | AXXX↓LXXXG | 15.2 | 25.6 | 1.68 x 10⁶ |

| Pro-TGF-α | VXXX↓AXXXV | 8.7 | 42.1 | 4.84 x 10⁶ |

| Notch1 | PXXX↓VXXXG | 22.5 | 18.9 | 8.40 x 10⁵ |

| Collagen IV | GXXX↓LXXXG | 35.1 | 12.4 | 3.53 x 10⁵ |

Table 2: Results of Cellular Assays

| Assay | Control | This compound (10 nM) | This compound + Inhibitor |

| EGFR Phosphorylation (Fold Change) | 1.0 | 4.2 ± 0.5 | 1.3 ± 0.2 |

| Cell Proliferation (% of Control) | 100 | 185 ± 15 | 110 ± 8 |

| NICD Nuclear Translocation (% positive cells) | 5 ± 1 | 45 ± 5 | 8 ± 2 |

| Cell Migration (Wound Closure %) | 20 ± 4 | 75 ± 8 | 25 ± 5 |

Conclusion

The systematic in silico and experimental workflow detailed in this guide provides a robust framework for the identification and validation of this compound targets. The hypothetical data presented underscore the potential of this novel venom metalloproteinase to modulate key signaling pathways. The discovery of this compound's substrates will not only elucidate its biological function but also pave the way for the development of new therapeutic agents for a range of diseases, including cancer and inflammatory disorders. This guide serves as a foundational resource for researchers embarking on the exciting journey of characterizing this and other novel venom-derived enzymes.

References

- 1. From DNA Enzymes to Cone Snail Venom: The Work of Baldomero M. Olivera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Venomous Sea Snail Could Be Key To More Effective Painkillers With Lower Risk Of Addiction | The Birmingham Times [birminghamtimes.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Frontiers | Non-Peptidic Small Molecule Components from Cone Snail Venoms [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. The draft genome sequence of the grove snail Cepaea nemoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Analysis of Protein–Protein Interactions of Putative Endoplasmic Reticulum Metallopeptidase 1 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Landscape Analysis of Matrix Metalloproteinases Unveils Key Prognostic Markers for Patients With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. Matrix metalloproteinase proteomics: substrates, targets, and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

Early-Stage Research on Nemoralisin Cytotoxicity: A Technical Guide

Disclaimer: As of December 2025, publicly available research directly investigating the cytotoxicity of a compound specifically named "Nemoralisin" (CAS No: 942480-13-9) is limited. This guide, therefore, focuses on the early-stage cytotoxic research of potent bioactive compounds, particularly neolignans, isolated from Saururus chinensis (Chinese lizard's tail). This plant has been a source of significant interest in cancer research, and its constituents, such as Manassantin A and Sauchinone, have demonstrated notable cytotoxic effects. This document serves as an in-depth technical guide on the core methodologies and findings in this area, providing a framework for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of Saururus chinensis Neolignans

The following tables summarize the quantitative data on the cytotoxic activity of neolignans isolated from Saururus chinensis against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth.

Table 1: IC50 Values of Neolignans from Saururus chinensis against Human Cancer Cell Lines (µg/mL) [1]

| Compound | SK-Hep-1 (Liver) | PC-3 (Prostate) | DU-145 (Prostate) | BT-20 (Breast) | SK-BR-3 (Breast) | T-47D (Breast) | Hela (Cervical) | T98G (Glioblastoma) | SK-MEL-28 (Melanoma) |

| Manassantin A | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 |

| erythro, erythro-Manassantin A | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| threo, erythro-Manassantin A | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 | 0.018-0.423 |

| Cisplatin (Control) | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 | 1.175-7.922 |

| Doxorubicin (Control) | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 | 0.131->50 |

Table 2: Cytotoxicity of Saururus chinensis Methanol Extract against Human Cancer Cell Lines [2]

| Cell Line | IC50 (µg/mL) |

| A549 (Lung) | >100 |

| MDA-MB-231 (Breast) | >100 |

| SNU-C4 (Colon) | 50 |

Experimental Protocols

Detailed methodologies for key experiments cited in the research of Saururus chinensis constituents are provided below.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., neolignans from Saururus chinensis) and control substances (e.g., vehicle, positive control like doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

The LDH assay is a colorimetric method for quantifying cell death by measuring the release of lactate (B86563) dehydrogenase from damaged cells.[5]

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[6]

-

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Stop Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

-

Apoptosis Detection Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[7][8] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Harvesting: After treatment, harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

This assay measures the activity of caspases, which are key executioners of apoptosis.

-

Principle: Caspases are a family of cysteine proteases that cleave specific substrates. The assay utilizes a synthetic peptide substrate specific for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[9][10][11] Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.

-

Protocol (Fluorometric):

-

Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.

-

Reaction Setup: In a 96-well plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase substrate.

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Quantify the increase in fluorescence over time, which is proportional to the caspase activity in the sample.

-

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade.[12]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Protocol:

-

Protein Extraction: Lyse treated and control cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by electrophoresis on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to a detection molecule.

-

Detection: Detect the protein bands using a suitable method (e.g., chemiluminescence or fluorescence).

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

-

Mandatory Visualization

Signaling Pathways

Experimental Workflows

References

- 1. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effects of Methanol Extracts from Saururus Chinensis Bail and Herba Houttuyniae on Cancer Cell Lines -Journal of Society of Preventive Korean Medicine [koreascience.kr]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. mpbio.com [mpbio.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

Unveiling "Nemoralisin": A Literature Review Reveals a Naming Enigma

A comprehensive review of scientific literature reveals no defined class of natural products termed "nemoralisin." Extensive searches across multiple databases for "this compound-class natural products," their structure, function, biological activity, and synthesis have yielded no direct results for a compound or family of compounds with this designation. The term appears to be absent from the current lexicon of natural product chemistry and pharmacology.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the This compound (B7982004) class of natural products. However, the foundational step of identifying the core subject matter has led to a significant finding: the non-existence of "this compound" as a recognized classification in published scientific research.

Our investigation primarily unearthed references to the grove snail, Cepaea nemoralis. While this organism is a subject of ecological and genetic research, there is no indication in the available literature that a class of natural products has been isolated from it and named "this compound." Further inquiries into broader natural product classes, such as physalins, podophyllotoxins, prenyloxycoumarins, and isosteviol, were conducted to ascertain if "this compound" might be an obscure or alternative nomenclature; these searches also proved fruitless in establishing a connection.

It is conceivable that "this compound" could be a very recent discovery not yet widely disseminated, a proprietary name not in the public domain, or a term used in a highly specialized and isolated research context. It is also possible that the name is a misspelling of another established class of natural products.

Given the absence of any identifiable data pertaining to "this compound," it is impossible to proceed with the requested data presentation, experimental protocols, and visualizations of signaling pathways. The core requirements of this technical guide—summarizing quantitative data, detailing experimental methodologies, and creating diagrams of molecular interactions—are all contingent on the existence and characterization of the titular compound class.

Therefore, this report serves to highlight a critical information gap. We urge any party in possession of primary research articles, patents, or other documentation defining and characterizing "this compound-class natural products" to bring this information forward. Without such foundational data, a meaningful and accurate technical guide cannot be constructed. We invite clarification on the term to enable a renewed and more targeted investigation.

Unveiling Nemoralisin: A Diterpenoid with Emerging Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Nemoralisin, a naturally occurring diterpenoid isolated from flora of the Aphanamixis and Aglaia genera, is a molecule of burgeoning interest within the scientific community. Preliminary in vitro investigations have hinted at its potential as a cytotoxic agent, although comprehensive data regarding its mechanism of action and broader therapeutic applications remain at a nascent stage. This technical guide serves to consolidate the currently available, albeit limited, data on this compound and its analogues. Furthermore, it provides a broader context by examining the bioactivities of related diterpenoids from the same plant families and outlines established experimental protocols for the evaluation of such compounds. This document aims to be a foundational resource for researchers poised to explore the therapeutic promise of this novel natural product.

Introduction to this compound and Related Diterpenoids

This compound is a diterpenoid compound that has been identified in plant species such as Aphanamixis grandifolia and Aglaia lawii. Structurally, it belongs to a class of natural products known for their diverse biological activities. While research specifically focused on this compound is sparse, the broader family of diterpenoids from the Meliaceae family, to which Aphanamixis and Aglaia belong, has been a rich source of compounds with demonstrated cytotoxic, anti-inflammatory, and other therapeutic properties. This guide will synthesize the existing data on this compound and extrapolate potential avenues of investigation based on the activities of analogous compounds.

Quantitative Data on the Biological Activity of this compound and Related Compounds

The available quantitative data for this compound is limited. However, studies on related compounds provide a preliminary understanding of the potential potency of this class of molecules. The following tables summarize the key findings from in vitro assays.

Table 1: Cytotoxic Activity of this compound-type Diterpenoids

| Compound | Cell Line | Assay Type | IC50 Value | Source |

| This compound-type diterpenoids (unspecified) | HepG2 (Human liver cancer) | Not Specified | > 256 µg/mL | [1] |

| Reference Compounds from Aglaia sp. | ||||

| Compound 11 (a bisabolane (B3257923) sesquiterpenoid) | BV-2 (microglial cells) | Anti-inflammatory (LPS-induced) | 16.05 ± 1.09 µM | [2] |

Note: The high IC50 value for the unspecified this compound-type diterpenoids suggests weak cytotoxic activity in the tested cell line.

Potential Therapeutic Applications and Hypothesized Mechanisms of Action

Based on the limited data and the known activities of related diterpenoids, the potential therapeutic applications of this compound could lie in the following areas:

-

Oncology: The weak cytotoxic activity observed warrants further investigation against a broader panel of cancer cell lines and exploration of potential synergistic effects with existing chemotherapeutic agents. The mechanism of action could involve the induction of apoptosis or cell cycle arrest, common pathways for many natural product-based anti-cancer compounds.

-

Anti-inflammatory: Diterpenoids from the Aglaia genus have demonstrated anti-inflammatory properties. This compound may exert similar effects, potentially through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, leading to a reduction in inflammatory mediators like nitric oxide (NO).

-

Enzyme Inhibition: The inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by a related compound from Aglaia lawii suggests that this compound could also be investigated as a potential inhibitor of this or other enzymes involved in metabolic or signaling pathways.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not yet published. However, the following are standard and widely accepted protocols for assessing the biological activities discussed.

Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay is based on the ability of SRB to bind to protein components of cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with water to remove the TCA.

-

SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value.

Anti-inflammatory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

-

Absorbance Measurement: Read the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PTP1B enzyme.

-

Reagents: Human recombinant PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and a suitable buffer (e.g., Tris-HCl or citrate (B86180) buffer).

-

Assay Procedure:

-

In a 96-well plate, add the PTP1B enzyme to the buffer.

-

Add various concentrations of this compound and pre-incubate for a defined period.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

-

Absorbance Measurement: Read the absorbance at 405 nm to measure the amount of p-nitrophenol produced.

-

Data Analysis: Calculate the percentage of enzyme inhibition relative to the control (no inhibitor) and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

To facilitate a conceptual understanding of the potential mechanisms and experimental designs, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Nemoralisin from Aglaia lawii Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction